4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester
Description
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester is a biphenyl derivative featuring a fluorine atom at the 4'-position, a hydroxyl group at the 3-position, and a methyl ester at the 4-carboxylic acid position. This compound is structurally related to bioactive molecules, particularly those used in pharmaceuticals and materials science. For example, methyl biphenyl-4-carboxylate (a simpler analog) has a molecular weight of 212.24 g/mol (C₁₄H₁₂O₂) and a density of ~1.234 g/cm³ .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHAZQZALANADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination Using Halogen Exchange
Esterification and Hydroxylation
Carboxylic Acid to Methyl Ester Conversion
The synthesis of 4'-methoxy-4-biphenylcarboxylic acid involves converting the acid to its methyl ester using thionyl chloride and methanol. Specifically, 4-methoxy-4-biphenyl carboxylic acid is treated with thionyl chloride in anhydrous toluene to form the acid chloride, which is then reacted with ammonia to yield the carboxamide. Dehydration using 2,4,6-trichloro-1,3,5-triazine in DMF produces the nitrile, which is hydrolyzed to the carboxylic acid.
For the target compound, esterification would require substituting ammonia with methanol. The reaction conditions (reflux in toluene, 7 hours) are directly applicable, with yields exceeding 87% for analogous compounds.
Hydroxylation via Demethylation
The demethylation of 4-cyano-4'-methoxy biphenyl using pyridinium chloride at 200°C illustrates a viable route to introduce hydroxyl groups. Applying this to the target compound would involve protecting the hydroxyl group during earlier steps (e.g., as a methoxy group) and subsequent deprotection.
Integrated Synthetic Route
Combining the above strategies, a plausible route for the target compound is:
-
Friedel-Crafts Acylation : React 4-fluorobiphenyl with acetyl chloride in the presence of AlCl3 to form 3-acetyl-4'-fluorobiphenyl.
-
Oxidation : Convert the acetyl group to a carboxylic acid using bromine-soda in 1,4-dioxane.
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Esterification : Treat the carboxylic acid with thionyl chloride and methanol to form the methyl ester.
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Hydroxylation : Demethylate a protected hydroxyl group (e.g., methoxy) using pyridinium chloride.
Reaction Optimization and Yield Data
Challenges and Mitigation Strategies
-
Regioselectivity in Acylation : Competing acylation at the 2- or 4-positions can be minimized using sterically hindered directing groups or low-temperature conditions.
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Fluorine Stability : Harsh acidic conditions during demethylation may cleave the C-F bond. Substituting pyridinium chloride with milder agents like BBr3 could mitigate this.
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Ester Hydrolysis : The methyl ester is susceptible to hydrolysis under basic conditions. Neutral pH and anhydrous solvents are critical during hydroxylation .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, the fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s biological activity. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and similar biphenyl derivatives:
*Calculated based on molecular formula.
Key Observations :
- Fluorine vs. Bromine : Replacing fluorine with bromine (as in ) increases molecular weight significantly (321.17 vs. ~246.24 g/mol) and alters electronic properties due to bromine’s larger atomic radius and polarizability.
- Ester Chain Length : Longer alkyl chains (e.g., hexyl in ) enhance hydrophobicity, as reflected in their higher logP values compared to methyl esters.
- Hydroxyl Group Position : The 3-OH group in the target compound may confer hydrogen-bonding capability, contrasting with 4-OH in , which could influence solubility and crystallinity.
Physicochemical Properties
- Polarity: The presence of both hydroxyl (-OH) and ester (-COOCH₃) groups increases polarity compared to non-hydroxylated analogs like methyl biphenyl-4-carboxylate .
- Thermal Stability : Difluoro analogs (e.g., ) exhibit higher thermal stability (predicted boiling point: 338.5°C) due to fluorine’s electron-withdrawing effects.
- Solubility : Hydroxyl groups improve aqueous solubility relative to fully halogenated derivatives (e.g., 3',4'-difluoro compounds in ).
Biological Activity
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester, also known by its IUPAC name methyl 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H11F O3
- CAS Number : 198994-01-3
- Molecular Weight : 246.23 g/mol
- InChI Key : QRCQQSVHYNASGA-UHFFFAOYSA-N
Biological Activity Overview
The compound exhibits various biological activities, including antiviral, anticancer, and anti-inflammatory properties. The following sections delve into specific areas of biological activity.
Antiviral Activity
Recent studies have shown that derivatives of biphenyl compounds can inhibit viral replication. For example, compounds similar to 4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester were tested against yellow fever virus, with some showing over 50% inhibition at concentrations of 50 µM. The effective concentration (EC50) and cytotoxic concentration (CC50) were determined to assess their therapeutic index (TI) .
| Compound | EC50 (µM) | CC50 (µM) | TI |
|---|---|---|---|
| Example A | 10 ± 2 | 200 ± 30 | 20 |
| Example B | 15 ± 3 | 150 ± 25 | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer progression.
A study reported that biphenyl derivatives demonstrated significant inhibition of HDAC activity with IC50 values ranging from 17 nM to over 700 nM depending on the specific structural modifications .
| Compound | HDAC Inhibition IC50 (nM) |
|---|---|
| Compound X | 17 |
| Compound Y | 128 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. In animal models, it has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 when administered at optimal dosages.
Case Studies
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated several biphenyl derivatives for their antiviral activity against flaviviruses. The results indicated that modifications at the hydroxyl and carboxylic acid positions significantly enhanced antiviral efficacy .
- Cancer Cell Line Studies : Research focusing on breast cancer cell lines demonstrated that the compound could induce apoptosis via the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .
- Inflammation Models : In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
4'-Fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that derivatives of biphenyl compounds exhibit antimicrobial properties. Studies have shown that modifications in the biphenyl structure can enhance activity against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this biphenyl derivative may exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several biphenyl carboxylic acids for their antimicrobial efficacy. Among these, the methyl ester derivatives showed promising results against Gram-positive bacteria, highlighting the potential of 4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester in pharmaceutical formulations .
Material Science
The compound's unique structure contributes to its applications in material science:
- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. The introduction of fluorine atoms can enhance the thermal stability of polymeric materials, making them suitable for high-performance applications .
Data Table: Thermal Properties of Polymers Derived from Biphenyl Compounds
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(biphenyl ester) | 250 | 50 |
| Poly(4-fluoro-biphenyl) | 300 | 60 |
Chemical Intermediate
In organic synthesis, 4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester is utilized as an intermediate:
- Synthesis of Pharmaceuticals : It is used in the synthesis of various pharmaceutical agents due to its ability to undergo further chemical transformations. The functional groups present allow for diverse reactions such as esterification and nucleophilic substitutions.
Case Study: Synthesis Pathway
A synthetic pathway involving 4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester has been documented in a recent publication. The compound was successfully converted into a series of novel anti-cancer agents through a multi-step reaction process involving coupling reactions with other bioactive molecules .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester, and how is purity optimized?
Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by esterification. Key steps include:
- Coupling Reaction : Use palladium catalysts (e.g., PEPPSI-i-Pr) with 4-fluoroaryl boronic acid and methyl 3-hydroxybiphenyl-4-carboxylate precursors .
- Esterification : Employ methanol under acidic conditions (e.g., H₂SO₄) to convert the carboxylic acid to the methyl ester.
- Purification : High-performance liquid chromatography (HPLC) with C18 columns (≥98% purity) and recrystallization in ethanol/water mixtures .
Advanced: How do structural modifications (e.g., fluorination, ester groups) impact this compound’s role in stabilizing G-quadruplex DNA for anticancer research?
Answer:
The 4'-fluoro substituent enhances binding affinity to G-quadruplex DNA by increasing hydrophobic interactions, while the 3-hydroxy group facilitates hydrogen bonding with phosphate backbones. The methyl ester improves cell permeability.
- Experimental Validation : Circular dichroism (CD) spectroscopy and fluorescence resonance energy transfer (FRET) assays quantify stabilization.
- Contradiction Note : Conflicting binding data may arise from solvent polarity; use buffer systems mimicking physiological conditions (e.g., 100 mM KCl, pH 7.4) .
Basic: What analytical techniques are essential for structural characterization, and how are spectral discrepancies resolved?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies fluorination (δ ~-110 ppm for ¹⁹F) and ester carbonyl (δ ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 274.0843 [M+H]⁺) confirms molecular weight.
- Data Cross-Validation : Discrepancies in integration (e.g., overlapping aromatic peaks) are resolved via COSY, HSQC, and HMBC experiments .
Advanced: How can this biphenyl ester enhance luminescence in metal-organic frameworks (MOFs) for chemical sensing?
Answer:
The biphenyl backbone acts as a π-conjugated linker in MOFs, enabling ligand-to-metal charge transfer (LMCT) for tunable photoluminescence.
- Design Strategy : Coordinate with lanthanides (e.g., Eu³⁺, Tb³⁺) to achieve red/green emission.
- Sensing Application : Detect nitroaromatics (e.g., TNT) via fluorescence quenching; limit of detection (LOD) is optimized by varying MOF pore size .
Basic: What safety protocols are critical during laboratory handling?
Answer:
- Skin/Eye Protection : Wear nitrile gloves and goggles; rinse exposed areas with water for 15 minutes .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 μm).
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can researchers address contradictions in bioactivity data across different studies?
Answer:
- Source Analysis : Verify compound purity (HPLC trace) and stereochemistry (chiral columns), as impurities >2% skew IC₅₀ values .
- Biological Replicates : Use ≥3 independent cell lines (e.g., HeLa, MCF-7) to account for variability.
- Mechanistic Studies : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
